4-(Azepan-1-ylsulfonyl)aniline 4-(Azepan-1-ylsulfonyl)aniline
Brand Name: Vulcanchem
CAS No.: 109286-01-3
VCID: VC20791289
InChI: InChI=1S/C12H18N2O2S/c13-11-5-7-12(8-6-11)17(15,16)14-9-3-1-2-4-10-14/h5-8H,1-4,9-10,13H2
SMILES: C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N
Molecular Formula: C12H18N2O2S
Molecular Weight: 254.35 g/mol

4-(Azepan-1-ylsulfonyl)aniline

CAS No.: 109286-01-3

Cat. No.: VC20791289

Molecular Formula: C12H18N2O2S

Molecular Weight: 254.35 g/mol

* For research use only. Not for human or veterinary use.

4-(Azepan-1-ylsulfonyl)aniline - 109286-01-3

Specification

CAS No. 109286-01-3
Molecular Formula C12H18N2O2S
Molecular Weight 254.35 g/mol
IUPAC Name 4-(azepan-1-ylsulfonyl)aniline
Standard InChI InChI=1S/C12H18N2O2S/c13-11-5-7-12(8-6-11)17(15,16)14-9-3-1-2-4-10-14/h5-8H,1-4,9-10,13H2
Standard InChI Key FHCOBXPSQPZHOU-UHFFFAOYSA-N
SMILES C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N
Canonical SMILES C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N

Introduction

4-(Azepan-1-ylsulfonyl)aniline is a complex organic compound characterized by its unique structural features, including an azepane ring, a sulfonyl group, and an aniline moiety. Its molecular formula is C12H18N2O2S, and it has a molecular weight of approximately 254.35 g/mol . This compound is of significant interest in various fields, including chemistry, biology, and medicine, due to its potential biological activities and applications as a building block in the synthesis of more complex molecules.

Synthesis Methods

The synthesis of 4-(Azepan-1-ylsulfonyl)aniline typically involves the reaction of aniline with azepane-1-sulfonyl chloride in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. This reaction is usually conducted in an organic solvent like dichloromethane at a controlled temperature to ensure the desired product is obtained with high purity.

Industrial Production

In industrial settings, the production may involve continuous flow processes to enhance efficiency and yield. Automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensure consistent production quality. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions and Applications

4-(Azepan-1-ylsulfonyl)aniline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Types of Reactions

  • Oxidation: The compound can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions can convert the sulfonyl group to a sulfide using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.

Applications

FieldApplication
ChemistryBuilding block for complex organic molecules
BiologyStudied for potential biological activity and interactions with biomolecules
MedicinePotential pharmaceutical intermediate or active ingredient
IndustryDevelopment of specialty chemicals and materials

Biological Activity and Mechanism of Action

The biological activity of 4-(Azepan-1-ylsulfonyl)aniline is attributed to its ability to interact with various biomolecules. The sulfonyl group can form hydrogen bonds or electrostatic interactions with target enzymes or receptors, potentially modulating their activity. The azepane ring adds structural flexibility, facilitating binding to different sites within biological systems.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of this compound against various pathogens, including Gram-positive and Gram-negative bacteria. For instance, a study showed effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively.

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been a focal point in research. It interacts with enzymes involved in metabolic pathways, potentially leading to altered drug metabolism or enhanced therapeutic effects when used in combination with other drugs.

Comparative Analysis with Similar Compounds

4-(Azepan-1-ylsulfonyl)aniline is unique compared to similar compounds due to the presence of the azepane ring, which imparts distinct steric and electronic properties.

CompoundStructural FeatureBiological Activity
4-(Morpholin-4-ylsulfonyl)anilineMorpholine ringModerate antimicrobial activity
4-(Piperidin-1-ylsulfonyl)anilinePiperidine ringNotable anticancer properties
4-(Azepan-1-ylsulfonyl)anilineAzepane ringBroad-spectrum antimicrobial and potential anticancer activity

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator